molecular formula C6H15O4P B14529070 Dimethyl (2-methoxypropan-2-yl)phosphonate CAS No. 62456-56-8

Dimethyl (2-methoxypropan-2-yl)phosphonate

Cat. No.: B14529070
CAS No.: 62456-56-8
M. Wt: 182.15 g/mol
InChI Key: DQFGTJLMEYZOFU-UHFFFAOYSA-N
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Description

Dimethyl (2-methoxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H15O4P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-methoxypropan-2-yl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. For example, the reaction of trimethyl phosphite with 2-chloro-2-methoxypropane under controlled conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methoxypropan-2-yl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction Reactions: It can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

Dimethyl (2-methoxypropan-2-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2-methoxypropan-2-yl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways involve interactions with various nucleophiles and electrophiles in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Dimethyl acetonylphosphonate
  • Dimethyl phosphite

Uniqueness

Dimethyl (2-methoxypropan-2-yl)phosphonate is unique due to its specific structure, which includes a methoxy group attached to the central carbon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, dimethyl methylphosphonate lacks the methoxy group, resulting in different chemical behavior and applications .

Properties

CAS No.

62456-56-8

Molecular Formula

C6H15O4P

Molecular Weight

182.15 g/mol

IUPAC Name

2-dimethoxyphosphoryl-2-methoxypropane

InChI

InChI=1S/C6H15O4P/c1-6(2,8-3)11(7,9-4)10-5/h1-5H3

InChI Key

DQFGTJLMEYZOFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)P(=O)(OC)OC

Origin of Product

United States

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